Cas no 26727-22-0 (Benzyl 4-aminobutanoate 4-methylbenzenesulfonate)

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a chemically modified derivative of 4-aminobutanoic acid (GABA), where the amino acid is esterified with benzyl alcohol and further stabilized as a tosylate salt. This modification enhances the compound's solubility and stability, making it suitable for applications in pharmaceutical synthesis and organic chemistry research. The benzyl ester group offers improved lipophilicity, facilitating membrane permeability, while the tosylate counterion ensures better crystallinity and handling properties. This compound serves as a versatile intermediate in the preparation of GABAergic analogs and prodrugs, contributing to studies in neuropharmacology and medicinal chemistry. Its well-defined structure and reactivity profile make it a valuable reagent for targeted synthetic applications.
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate structure
26727-22-0 structure
Product name:Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
CAS No:26727-22-0
MF:C18H23NO5S
MW:365.443924188614
MDL:MFCD03424226
CID:253094
PubChem ID:20071800

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate Chemical and Physical Properties

Names and Identifiers

    • Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
    • H-γ-Abu-Obzl.TosOH
    • benzyl 4-aminobutanoate,4-methylbenzenesulfonic acid
    • H-GABA-OBzl.TosOH
    • H-GAMMA-ABU-OBZL P-TOSYLATE
    • H-γ-Abu-OBzl · p-tosylate
    • Hγ-Abu-OBzl.p-tosylate
    • Hγ-Abu-OBzl·p-tosylate
    • 4-amino-butyric acid benzyl ester toluene-4-sulfonic acid
    • benzyl 4-aminobutanoate p-toluenesulfonic acid salt
    • benzyl 4-aminobutyrate tosylate
    • GABA-OBzl p-toluene sulfonate
    • gamma-Aminobutyric acid benzyl ester p-tosylate
    • 4-methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate
    • H--Abu-OBzl p-tosylate
    • Benzyl 4-aminobutanoate p-toluenesulfonate
    • J-300321
    • H?-Abu-OBzl.p-tosylate
    • H-GABA-OBzl . p-tosylate
    • D94846
    • SCHEMBL1363911
    • C18H23NO5S
    • CS-0156248
    • H-Abu(4)-OBzl.Tos-OH
    • A-Abu-Obzl.TosOH
    • BS-42365
    • AVEADJJUOBFQIQ-UHFFFAOYSA-N
    • H-
    • 26727-22-0
    • H-GABA-OBzl p-tosylate
    • benzyl 4-aminobutanoate para-toluene sulfonate
    • DTXSID10602135
    • EN300-1228874
    • MFCD03424226
    • 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1)
    • H-Abu-Obzl.TosOH
    • SY105775
    • AKOS016002989
    • benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid
    • 4-Aminobutyric acid benzyl ester p-tosylate
    • MDL: MFCD03424226
    • Inchi: InChI=1S/C11H15NO2.C7H8O3S/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,12H2;2-5H,1H3,(H,8,9,10)
    • InChI Key: AVEADJJUOBFQIQ-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)CCCN.CC1=CC=C(C=C1)S(=O)(=O)O

Computed Properties

  • Exact Mass: 365.13000
  • Monoisotopic Mass: 365.12969401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 371
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • PSA: 115.07000
  • LogP: 4.49150

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H17840-1g
H-γ-Abu-Obzl.TosOH
26727-22-0 95%
1g
¥31.0 2023-09-07
abcr
AB443084-100 g
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, 95%; .
26727-22-0 95%
100g
€478.20 2023-04-22
abcr
AB443084-5 g
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, 95%; .
26727-22-0 95%
5g
€78.00 2023-04-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-II806-1g
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
26727-22-0 95+%
1g
313.0CNY 2021-07-15
Enamine
EN300-1228874-1.0g
4-methylbenzene-1-sulfonic acid, benzyl 4-aminobutanoate
26727-22-0 95%
1g
$55.0 2023-05-24
Fluorochem
223117-250g
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
26727-22-0 95%
250g
£819.00 2022-02-28
Enamine
EN300-1228874-2.5g
4-methylbenzene-1-sulfonic acid, benzyl 4-aminobutanoate
26727-22-0 95%
2.5g
$113.0 2023-05-24
Enamine
EN300-1228874-0.5g
4-methylbenzene-1-sulfonic acid, benzyl 4-aminobutanoate
26727-22-0 95%
0.5g
$42.0 2023-05-24
Fluorochem
223117-5g
Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
26727-22-0 95%
5g
£27.00 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1226888-5g
H-γ-Abu-Obzl.TosOH
26727-22-0 95%
5g
¥267 2023-04-14

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate Related Literature

Additional information on Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Recent Advances in the Study of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate (CAS: 26727-22-0)

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate (CAS: 26727-22-0) is a compound of significant interest in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its unique chemical structure, has been the subject of recent studies due to its potential applications in drug delivery, neuropharmacology, and as a precursor in the synthesis of bioactive molecules. The compound's ability to modulate biological pathways and its favorable pharmacokinetic properties make it a promising candidate for further investigation.

Recent research has focused on the synthesis and optimization of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate to enhance its bioavailability and therapeutic efficacy. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the compound exhibits improved stability in physiological conditions compared to its parent molecules. This stability is attributed to the protective effect of the benzyl group and the sulfonate moiety, which mitigate premature degradation in the bloodstream.

In addition to its pharmacokinetic advantages, Benzyl 4-aminobutanoate 4-methylbenzenesulfonate has shown promise in targeting specific neurological pathways. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound can cross the blood-brain barrier (BBB) with higher efficiency than analogous compounds. This property is particularly valuable for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's, where BBB penetration is a critical challenge.

Another area of active research involves the use of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate as a prodrug. A recent paper in Bioorganic & Medicinal Chemistry Letters (2023) highlighted its role in the controlled release of 4-aminobutanoic acid (GABA), a neurotransmitter with applications in anxiety and epilepsy treatment. The study demonstrated that the prodrug form significantly extends the half-life of GABA in vivo, thereby enhancing its therapeutic window.

Despite these advancements, challenges remain in the large-scale production and clinical translation of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate. Issues such as scalability of synthesis, cost-effectiveness, and long-term safety profiles need to be addressed. Ongoing research is exploring novel catalytic methods and green chemistry approaches to optimize the synthesis process, as reported in a recent issue of ACS Sustainable Chemistry & Engineering (2024).

In conclusion, Benzyl 4-aminobutanoate 4-methylbenzenesulfonate (CAS: 26727-22-0) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical sciences. Its unique properties and diverse applications underscore the need for continued research to unlock its full potential. Future studies should focus on addressing the existing challenges and expanding its utility in therapeutic and diagnostic applications.

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Amadis Chemical Company Limited
(CAS:26727-22-0)Benzyl 4-aminobutanoate 4-methylbenzenesulfonate
A854484
Purity:99%/99%
Quantity:100g/250g
Price ($):279.0/633.0